1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
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Overview
Description
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a 4-nitro-1H-pyrazol-5-yl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzyl chloride, 4-nitro-1H-pyrazole, and piperazine.
Step 1: The 3-chlorobenzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form 1-(3-chlorobenzyl)piperazine.
Step 2: The intermediate 1-(3-chlorobenzyl)piperazine is then reacted with 4-nitro-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).
Coupling Reactions: Aryl halides, palladium catalyst, base (potassium carbonate), solvent (DMF).
Major Products:
Reduction of Nitro Group: 1-(3-chlorobenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.
Substitution of Chlorobenzyl Group: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the pyrazole ring are key functional groups that contribute to its binding affinity and activity. The compound may modulate signaling pathways, leading to changes in cellular function and therapeutic effects.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
1-(3-chlorobenzyl)-4-(1H-pyrazol-5-yl)piperazine: A derivative without the nitro group on the pyrazole ring.
Uniqueness: 1-(3-chlorobenzyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is unique due to the presence of both the 3-chlorobenzyl and 4-nitro-1H-pyrazol-5-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16ClN5O2 |
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Molecular Weight |
321.76 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-3-1-2-11(8-12)10-18-4-6-19(7-5-18)14-13(20(21)22)9-16-17-14/h1-3,8-9H,4-7,10H2,(H,16,17) |
InChI Key |
KLFZIEIDNFITPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=C(C=NN3)[N+](=O)[O-] |
Origin of Product |
United States |
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